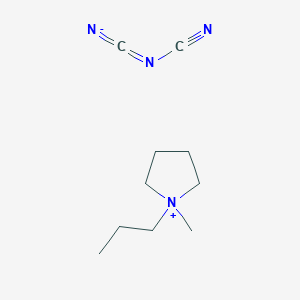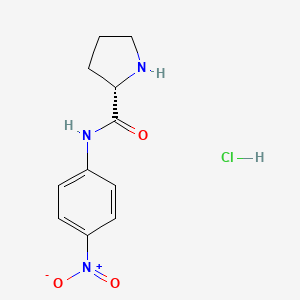
1-Methyl-1-propylpyrrolidinium dicyanamide; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylpyrrolidinium dicyanamide, also known as N-Methyl-N-propylpyrrolidinium dicyanamide, is an organic compound with the chemical formula C7H14N2O2. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. It has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a component of electrolyte solutions. It is also used as a corrosion inhibitor in industrial processes.
Mecanismo De Acción
1-Methyl-1-propylpyrrolidinium dicyanamide acts as a Lewis acid, forming a complex with a Lewis base. This complex is then able to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
1-Methyl-1-propylpyrrolidinium dicyanamide has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-1-propylpyrrolidinium dicyanamide has several advantages when used in laboratory experiments. It is stable and non-toxic, and can be used as a catalyst in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. The main limitation of 1-Methyl-1-propylpyrrolidinium dicyanamide is that it is not soluble in water, and therefore must be used in organic solvents.
Direcciones Futuras
1-Methyl-1-propylpyrrolidinium dicyanamide has potential for further applications in scientific research. It could be used as a catalyst for the synthesis of new compounds, or for the development of new catalytic processes. It could also be used to develop new corrosion inhibitors for industrial processes, or to develop new electrolyte solutions for electrochemical applications. Additionally, further research into the mechanism of action of 1-Methyl-1-propylpyrrolidinium dicyanamide could lead to the development of new catalytic processes and new applications.
Métodos De Síntesis
1-Methyl-1-propylpyrrolidinium dicyanamide can be synthesized from the reaction of 1-methyl-1-propylpyrrolidinium chloride and sodium cyanamide in an aqueous solution. The reaction is carried out at room temperature and the resulting product is purified by crystallization.
Aplicaciones Científicas De Investigación
1-Methyl-1-propylpyrrolidinium dicyanamide is widely used in scientific research as a reagent in organic synthesis. It is used as a catalyst in various organic reactions, and as a component of electrolyte solutions. It is also used as a corrosion inhibitor in industrial processes.
Propiedades
IUPAC Name |
cyanoiminomethylideneazanide;1-methyl-1-propylpyrrolidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.C2N3/c1-3-6-9(2)7-4-5-8-9;3-1-5-2-4/h3-8H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORLFCHAANOJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327022-60-6 |
Source


|
| Record name | 1-Methyl-1-propylpyrrolidinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)











